4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(o-tolyl)butanamide

Description

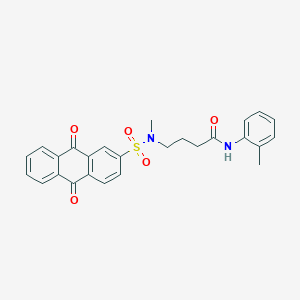

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(o-tolyl)butanamide is a synthetic anthraquinone derivative characterized by a sulfonamide group at the 2-position of the anthracene dione core, an N-methyl substituent on the sulfonamide, and a butanamide chain terminating in an o-tolyl group. The anthraquinone scaffold is known for its planar aromatic structure, which facilitates π-π interactions and enhances binding to biological targets such as enzymes or DNA . The o-tolyl group introduces steric and electronic effects that may influence solubility and target affinity compared to para-substituted analogs .

Properties

IUPAC Name |

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(2-methylphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5S/c1-17-8-3-6-11-23(17)27-24(29)12-7-15-28(2)34(32,33)18-13-14-21-22(16-18)26(31)20-10-5-4-9-19(20)25(21)30/h3-6,8-11,13-14,16H,7,12,15H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDSQWKVWSLUMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CCCN(C)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(o-tolyl)butanamide is a synthetic compound belonging to the anthraquinone family, which has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features an anthraquinone backbone substituted with sulfonamide and butanamide groups, which are critical for its biological activity.

Biological Activity Overview

Research indicates that anthraquinone derivatives exhibit a range of biological activities including:

- Anticancer Activity : Several studies have demonstrated that anthraquinones can induce apoptosis in cancer cells through various pathways. For instance, they may inhibit topoisomerase enzymes or induce oxidative stress leading to cell death.

- Antimicrobial Properties : Anthraquinone derivatives have shown effectiveness against various bacterial and fungal strains. This is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes.

- Anti-inflammatory Effects : Some derivatives exhibit the potential to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes such as NTPDases, which are involved in nucleotide metabolism. This inhibition can lead to increased levels of extracellular ATP, influencing cell signaling pathways related to inflammation and cancer progression .

- Induction of Apoptosis : By activating caspase pathways or generating reactive oxygen species (ROS), this compound can promote programmed cell death in tumor cells .

- Antimicrobial Action : The presence of the sulfonamide group enhances the compound's interaction with microbial targets, potentially leading to cell lysis or metabolic disruption .

Anticancer Studies

A study evaluated the efficacy of various anthraquinone derivatives against cancer cell lines. The results indicated that those with structural modifications similar to this compound exhibited significant cytotoxicity with IC50 values in the nanomolar range .

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this class of compounds. It was found that derivatives similar to our compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the specific strain tested .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

- Structure : Features a benzamide group at the 1-position of the anthracene dione core and lacks the sulfonamide and butanamide moieties.

- Properties : The benzamide group may reduce solubility compared to the butanamide chain in the target compound. Its synthesis (41% yield) and characterization via GC-MS are documented, but biological activity remains unstudied .

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(p-tolyl)butanamide

- Structure : Differs only in the substitution position of the toluidine group (para- vs. ortho-).

- Properties : The p-tolyl group may enhance planarity and π-stacking efficiency compared to the sterically hindered o-tolyl isomer. This could improve binding to hydrophobic pockets in proteins .

Sulfonamide and Amide Modifications

N-(4-Bromo-9,10-dihydro-9,10-dioxoanthracene-1-yl)-2-cyano-N-methylacetamide

- Structure: Incorporates a bromo substituent at the 4-position and a cyanoacetamide group.

- The cyano group could act as a hydrogen-bond acceptor, differing from the o-tolyl’s hydrophobic role .

N,N-Dimethyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide

- Structure : Replaces the N-methyl-o-tolylbutanamide with an N,N-dimethyl sulfonamide.

- Properties : The dimethyl group increases hydrophobicity and reduces hydrogen-bonding capacity, likely lowering solubility in polar solvents compared to the target compound. This modification may diminish interactions with hydrophilic binding sites .

N-(9,10-Dihydro-9,10-dioxoanthracen-2-yl-amino-carbonyl)-4-[5-(p-tolyl)-3-trifluoromethyl-1H-pyrazol-1-yl] benzene sulfonamide derivatives (10a–d)

- Structure : Combines the anthracene dione sulfonamide with a pyrazole moiety and trifluoromethyl group.

- These derivatives were synthesized via reflux methods (4–5 hours) and showed promise in preliminary biological screens .

Curcumin-Adducted Anthraquinone Derivatives

- Structure : Links anthracene dione to curcumin via esterification.

- Properties : The curcumin moiety introduces antioxidant and anti-inflammatory properties, as seen in compound S2 (37–62% yield). This dual functionality contrasts with the target compound’s simpler amide structure .

Comparative Analysis of Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.